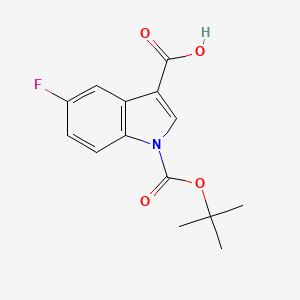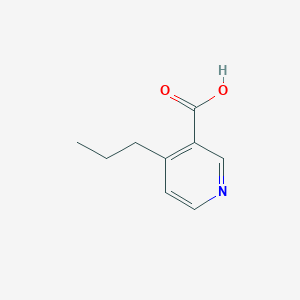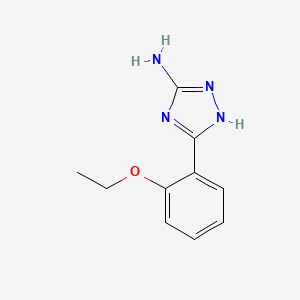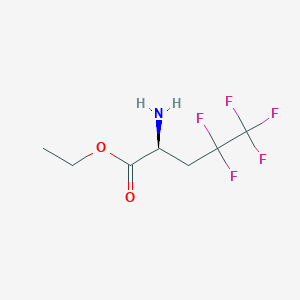![molecular formula C13H16N2O4 B13117635 D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- CAS No. 1279038-31-1](/img/structure/B13117635.png)
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-: is a derivative of D-Proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a phenylmethoxycarbonyl group attached to the amino group of D-Proline. It is often used in various chemical and biological research applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- typically involves the protection of the amino group of D-Proline with a phenylmethoxycarbonyl group. This can be achieved through a reaction with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is used as a chiral building block in the synthesis of various complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study protein folding and stability. It serves as a model compound to understand the role of proline residues in protein structures and their impact on biological functions .
Medicine: In medicine, D-Proline derivatives are investigated for their potential therapeutic applications. They are studied for their ability to modulate enzyme activities and as potential inhibitors of specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a precursor for various industrial products .
作用机制
The mechanism of action of D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
- L-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-
- D-Proline, 4-[[(tert-butoxycarbonyl)amino]-, (4R)-
- D-Proline, 4-[[(benzyloxycarbonyl)amino]-, (4R)-
Comparison: Compared to these similar compounds, D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)- is unique due to its specific phenylmethoxycarbonyl group. This group provides distinct steric and electronic properties, which can influence the compound’s reactivity and binding affinity. These unique characteristics make it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
1279038-31-1 |
|---|---|
分子式 |
C13H16N2O4 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
(2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11-/m1/s1 |
InChI 键 |
VCZIKOUKWSDDIU-GHMZBOCLSA-N |
手性 SMILES |
C1[C@H](CN[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)



![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)






